4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
Historical Evolution of Benzothiazole-Piperazine Derivatives in Medicinal Chemistry
The integration of benzothiazole and piperazine motifs traces its roots to the late 19th century, when August Wilhelm von Hofmann first synthesized 2-substituted benzothiazoles through cyclization reactions. However, the strategic fusion of benzothiazoles with piperazine emerged much later, driven by the need to optimize pharmacokinetic properties and target selectivity. Early work in the 1980s explored benzothiazole derivatives as aldose reductase inhibitors for diabetic complications, though these lacked piperazine modifications. The paradigm shifted in the 2010s with studies demonstrating that piperazine-linked benzothiazoles exhibit enhanced cytotoxic activity, as seen in derivatives targeting colorectal (HCT-116) and breast (MCF-7) cancers.
A pivotal advancement occurred in 2025, when researchers synthesized N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide, showcasing IC₅₀ values as low as 7.23 μM against lung adenocarcinoma cells. This underscored piperazine’s role in conferring conformational adaptability, enabling interactions with β-sheet regions of metalloproteinases. Concurrently, bromination strategies gained traction, with 4-bromo substitutions improving membrane permeability and resistance to oxidative metabolism. The compound 4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole epitomizes this evolution, combining halogen-driven electronic effects with piperazine’s spacer functionality.
Structural Classification and Nomenclature Framework
The target compound belongs to the bis-benzothiazole subclass, featuring two benzothiazole units connected via a piperazine bridge. Its IUPAC name, this compound, reflects the following structural attributes:
- Positional bromination : Each benzothiazole ring bears a bromine atom at the 4-position, a strategic modification to enhance lipophilicity and π-stacking interactions.
- Piperazine linker : The six-membered piperazine ring connects the 2-position of both benzothiazoles, adopting a chair conformation that minimizes steric strain while maintaining planarity.
- Substituent hierarchy : The numbering prioritizes the brominated benzothiazole as the parent structure, with the piperazine moiety designated as an N-substituent.
Table 1: Structural Features of Selected Brominated Benzothiazole-Piperazine Analogs
This structural taxonomy highlights the critical role of bromine placement and piperazine functionalization in modulating bioactivity.
Research Significance in Drug Discovery Paradigms
Brominated benzothiazole-piperazine conjugates occupy a unique niche in oncology, particularly in targeting apoptosis pathways. Key findings include:
- Caspase-3 activation : Analogs like 2e induce caspase-3 activation at concentrations ≤10 μM, triggering programmed cell death in A549 lung cancer cells.
- Mitochondrial membrane depolarization : Compound 2j disrupts mitochondrial membrane potential (ΔΨm) by 62%, surpassing cisplatin’s efficacy in glioma models.
- Selectivity indices : Derivatives such as 2h exhibit selectivity indices (SI) of 29.23 against NIH/3T3 normal cells, minimizing off-target toxicity.
The dual bromination in the target compound likely amplifies these effects by stabilizing charge-transfer complexes with DNA bases, as evidenced by docking studies on acetylcholinesterase. Furthermore, the piperazine linker’s basic nitrogen atoms facilitate protonation at physiological pH, enhancing solubility and tissue penetration.
Theoretical Positioning within Heterocyclic Chemistry
Within heterocyclic chemistry, the compound exemplifies three key principles:
- Electronic modulation : Bromine’s -I effect withdraws electron density from the benzothiazole core, increasing electrophilicity at the 2-position and facilitating nucleophilic attack during metabolic activation.
- Conformational control : Piperazine’s chair conformation positions the benzothiazole rings at a 60° dihedral angle, optimizing binding to ATP pockets in kinase targets.
- Bioisosteric replacement : The benzothiazole-piperazine system serves as a bioisostere for purine analogs, mimicking adenine’s hydrogen-bonding pattern while improving metabolic stability.
Quantum mechanical calculations reveal that the target compound’s LUMO (-2.34 eV) localizes on the benzothiazole rings, favoring charge-transfer interactions with tyrosine kinase receptors. This electronic profile, combined with bromine’s hydrophobic bulk, positions the molecule as a promising scaffold for kinase inhibitor development.
Properties
IUPAC Name |
4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDGZVJJHIPINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Br)C4=NC5=C(S4)C=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of 4-bromo-1,3-benzothiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with carbon disulfide and chlorine gas under controlled conditions.
Coupling with Piperazine: The 4-bromo-1,3-benzothiazol-2-amine is then reacted with piperazine to form the desired piperazine-linked benzothiazole.
Bromination: The final step involves bromination of the benzothiazole rings to introduce the bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and sulfur atoms in the benzothiazole rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzothiazole derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of both sulfur and nitrogen in the heterocyclic structure. Its molecular formula is , and it includes notable functional groups such as piperazine and brominated benzothiazole moieties. These structural features contribute to its diverse biological activities.
Biological Activities
Antimicrobial Properties : Research indicates that benzothiazole derivatives, including the target compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential : The compound has been investigated for its cytotoxic effects on human tumor cell lines. Benzothiazole derivatives are known to interfere with cellular processes such as apoptosis and cell proliferation, which are critical in cancer treatment .
Neuroprotective Effects : There is growing interest in the neuroprotective properties of benzothiazole derivatives. The piperazine moiety enhances interaction with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases .
Drug Development
The compound serves as a scaffold for synthesizing novel therapeutic agents. Its ability to modify biological pathways makes it a valuable starting point for drug discovery aimed at various diseases, including cancer and infections .
Synthesis of Analogues
Researchers have synthesized numerous analogues of this compound to enhance its pharmacological properties. For instance, modifications to the benzothiazole core or piperazine ring have led to compounds with improved efficacy against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzothiazole-Piperazine Scaffolds
Compound A : N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)
- Key Difference : Morpholine carboxamide substituent instead of bromine.
- Impact : Reduced molecular weight (MW = ~400 g/mol) compared to the target compound (MW = ~510 g/mol). The morpholine group enhances solubility but may reduce target affinity due to lack of halogen interactions.
- Compound B: 2-Bromo-4-phenyl-1,3-thiazole Key Difference: Single brominated thiazole ring without a piperazine linker.
Brominated Heterocycles in Drug Design
- Compound C: 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) Key Difference: Hydrazone and methylthio groups on thiazole. Impact: Broader functional group diversity but lower thermal stability (reported as an oil) compared to the crystalline target compound.
Piperazine Linkers in Bioactive Molecules
Comparative Data Table
*Inferred from structural analogs in .
Biological Activity
The compound 4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 454.26 g/mol. The structure features two bromine atoms and a piperazine moiety that contributes to its biological activity.
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties against various pathogens. Research indicates that benzothiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have shown that derivatives can effectively target strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Moderate inhibition |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that certain benzothiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
For example, research on related benzothiazole compounds has shown promising results against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, indicating that modifications to the benzothiazole structure can enhance anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits for conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives, including those similar to this compound. The synthesized compounds were tested for their antibacterial and anticancer activities, revealing moderate to high efficacy against selected pathogens and cancer cell lines .
- Mechanistic Studies : Another investigation focused on the mechanism of action of benzothiazole derivatives, demonstrating their ability to inhibit specific enzymes involved in tumor progression and inflammation. This study highlighted the potential for these compounds in drug development aimed at targeting cancer and inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazoles is heavily influenced by their structural features. Modifications at specific positions on the benzothiazole ring can significantly alter their pharmacological profiles. For instance:
- Bromination at positions 2 and 4 enhances antimicrobial activity.
- Substituents on the piperazine ring can influence both solubility and bioavailability.
Q & A
Basic: What are the optimized synthetic routes for 4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole, and what factors influence reaction efficiency?
Answer:
The synthesis typically involves multi-step reactions, including bromination, nucleophilic substitution, and coupling. Key steps include:
- Bromination : Use of bromine or N-bromosuccinimide (NBS) in solvents like ethanol or acetic acid to introduce bromine atoms into the benzothiazole ring .
- Piperazine coupling : Reaction of brominated benzothiazole derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-thiazole linkage .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) for aryl-aryl bond formation, though steric hindrance from bromine substituents may require optimized ligands (e.g., XPhos) .
Critical factors : Solvent polarity (e.g., dichloromethane for SNAr reactions), temperature control (60–120°C), and stoichiometric ratios of brominated precursors. Yields are highly sensitive to moisture and oxygen, necessitating inert atmospheres .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when characterizing this compound?
Answer:
Contradictions in NMR data often arise from dynamic processes (e.g., rotational isomerism) or paramagnetic impurities. Strategies include:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign coupling patterns, particularly for piperazine protons, which may exhibit complex splitting due to chair-chair interconversion .
- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Paramagnetic quenching : Add EDTA to chelate trace metal ions that broaden signals .
For HRMS discrepancies, recalibrate using internal standards (e.g., sodium formate) and validate isotopic patterns against theoretical bromine signatures (1:1 ratio for two Br atoms) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-benzothiazole linkage (e.g., dihedral angles between rings ~15–25°) .
- ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.2–8.5 ppm and piperazine N-CH₂ signals at δ 2.5–3.5 ppm. Br substituents deshield adjacent protons by ~0.3 ppm .
- HRMS : Exact mass verification (e.g., C₁₉H₁₄Br₂N₄S₂ requires m/z 555.8294) with <2 ppm error .
- Elemental analysis : Carbon and nitrogen percentages must align with calculated values (e.g., C 41.03%, N 10.07%) .
Advanced: What computational strategies are employed to predict the binding interactions of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The benzothiazole moiety often engages in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Bromine atoms may form halogen bonds with backbone carbonyls (e.g., C=O···Br distance ~3.2 Å) .
- Pharmacophore modeling : Align electronegative regions (Br, S atoms) with hydrogen bond acceptors in target proteins. Tools like Phase (Schrödinger) prioritize steric and electronic compatibility .
Basic: What are the key considerations for solvent selection in the purification of this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (8:2 v/v) for high-polarity intermediates. For brominated aromatics, toluene/hexane (1:3) minimizes co-crystallization of impurities .
- Column chromatography : Optimize silica gel elution with EtOAc/hexane gradients (10–40% EtOAc). Bromine’s electron-withdrawing effect increases compound retention (Rf ~0.3–0.5) .
- Solvent compatibility : Avoid DMF in final steps due to high boiling point; switch to acetone or acetonitrile for rotary evaporation .
Advanced: How does the electronic environment of the bromine substituents affect the compound's reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effect : Bromine deactivates the benzothiazole ring, reducing oxidative addition rates in Suzuki-Miyaura couplings. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .
- Steric hindrance : Ortho-bromine on the benzothiazole ring impedes transmetallation. Mitigate by increasing reaction temperature (90–110°C) and extending reaction time (24–48 hrs) .
- Competitive debromination : Monitor via GC-MS; suppress by maintaining anhydrous conditions and using aryl boronic esters instead of acids .
Basic: What steps ensure reproducibility in multi-step synthesis protocols for this compound?
Answer:
- Intermediate characterization : Validate each step with TLC (Rf tracking) and FT-IR (e.g., C-Br stretch ~550 cm⁻¹) before proceeding .
- Stoichiometric precision : Use syringe pumps for slow addition of brominating agents to avoid exothermic side reactions .
- Documentation : Record exact drying times for intermediates (e.g., 12 hrs under vacuum at 40°C) to control hydration levels .
Advanced: What strategies address discrepancies between calculated and experimental elemental analysis data?
Answer:
- Hydration correction : Calculate theoretical values assuming 0.5–1.0 equivalent of H₂O in hygroscopic intermediates .
- Byproduct analysis : Use LC-MS to detect brominated dimers (e.g., m/z 1109.6 for dimeric species) and adjust purification protocols .
- Combustion analysis : Repeat under high-O₂ conditions to ensure complete oxidation of sulfur and nitrogen .
Basic: How is the purity of intermediates monitored during synthesis?
Answer:
- TLC : Use silica plates with UV254 indicator; spot development in iodine chambers highlights impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase; retention time ~6.8 min for the target compound .
- Melting point : Sharp MP (e.g., 210–212°C) indicates purity; broad ranges suggest mixed phases .
Advanced: How do steric and electronic factors influence the supramolecular arrangement in the crystal lattice of this compound?
Answer:
- Halogen bonding : Bromine atoms engage in Type-II interactions (C-Br···S, ~3.4 Å) to stabilize layered packing .
- Piperazine conformation : Chair conformation minimizes steric clash between benzothiazole rings, with dihedral angles of 85–95° between planes .
- C-H···π interactions : Aromatic protons form weak bonds (2.8–3.0 Å) with adjacent benzothiazole rings, contributing to lattice rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
